N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and cyclohexene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where furan and thiophene derivatives are combined under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Tetrahydrofuran, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene moieties, such as suprofen and articaine, exhibit various pharmacological properties.
Furan derivatives: Compounds like furan-2-carboxylic acid and furfurylamine are structurally related and have diverse applications.
Uniqueness
N-{[4-(furan-3-yl)thiophen-2-yl]methyl}cyclohex-3-ene-1-carboxamide is unique due to its combination of furan, thiophene, and cyclohexene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-16(12-4-2-1-3-5-12)17-9-15-8-14(11-20-15)13-6-7-19-10-13/h1-2,6-8,10-12H,3-5,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJHCGIDKIIRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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